molecular formula C19H16ClN3O2S B11473929 2-amino-7-{2-[(2-chlorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

2-amino-7-{2-[(2-chlorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11473929
M. Wt: 385.9 g/mol
InChI Key: KLVZKZCNOXSQBV-UHFFFAOYSA-N
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Description

2-amino-7-{2-[(2-chlorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a complex heterocyclic compound. It features a thiazolopyridine core, which is fused with a benzene ring and substituted with an amino group, a chlorobenzyl ether, and a phenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-{2-[(2-chlorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazolopyridine Core: This step involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with a pyridine derivative under acidic or basic conditions.

    Substitution Reactions:

    Amination: The amino group can be introduced via reductive amination or through direct amination using ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction conditions.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the thiazolopyridine core or the chlorobenzyl ether group, potentially yielding dechlorinated or reduced derivatives.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Dechlorinated or reduced thiazolopyridine derivatives.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it a candidate for investigating biological pathways and mechanisms.

Medicine

Medicinally, 2-amino-7-{2-[(2-chlorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one has potential as a therapeutic agent. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a subject of interest in drug discovery and development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or dyes.

Mechanism of Action

The mechanism of action of this compound depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.

Molecular Targets and Pathways

    Enzymes: Potential targets include kinases, proteases, or oxidoreductases.

    Receptors: It may interact with G-protein coupled receptors, ion channels, or nuclear receptors.

    Pathways: The compound could influence signaling pathways such as MAPK, PI3K/Akt, or NF-κB.

Comparison with Similar Compounds

Similar Compounds

    2-amino-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one: Lacks the chlorobenzyl ether and phenyl groups.

    2-amino-7-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one: Lacks the chlorobenzyl ether group.

    2-amino-7-{2-[(2-methylbenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one: Has a methyl group instead of a chlorine atom.

Uniqueness

The presence of the 2-chlorobenzyl ether group and the phenyl substitution makes 2-amino-7-{2-[(2-chlorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one unique

Properties

Molecular Formula

C19H16ClN3O2S

Molecular Weight

385.9 g/mol

IUPAC Name

2-amino-7-[2-[(2-chlorophenyl)methoxy]phenyl]-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C19H16ClN3O2S/c20-14-7-3-1-5-11(14)10-25-15-8-4-2-6-12(15)13-9-16(24)22-18-17(13)26-19(21)23-18/h1-8,13H,9-10H2,(H2,21,23)(H,22,24)

InChI Key

KLVZKZCNOXSQBV-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N=C(S2)N)C3=CC=CC=C3OCC4=CC=CC=C4Cl

Origin of Product

United States

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